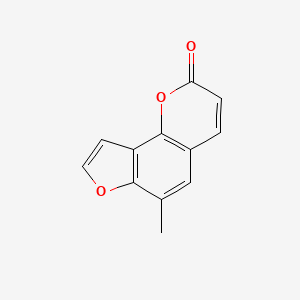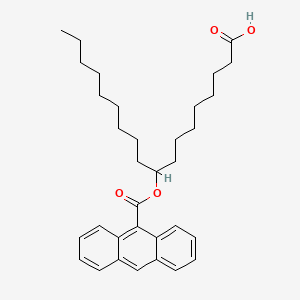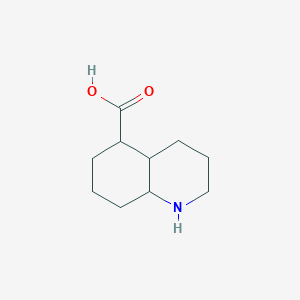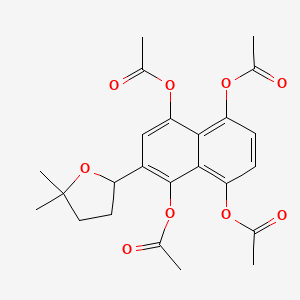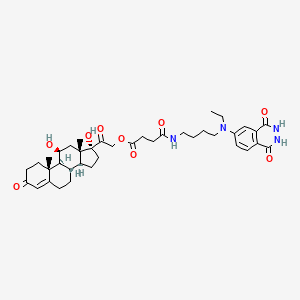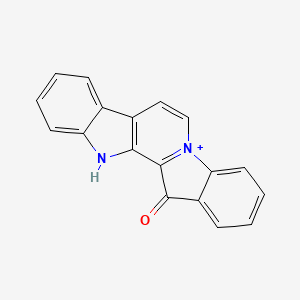
Fascaplysin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fascaplysin is a marine alkaloid based on the 12H-pyrido[1,2-a:3,4-b′]diindole ring system. It was first isolated as a red pigment from the marine sponge Fascaplysinopsis reticulata collected in the South Pacific near Fiji in 1988 . This compound possesses a broad range of in vitro biological activities, including analgesic, antimicrobial, antifungal, antiviral, antimalarial, anti-angiogenic, and antiproliferative activity against numerous cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of fascaplysin was performed in seven steps from indole in 1990 . This compound and its derivatives can be synthesized from tryptamine, beta-carboline, indoleketones, and indigo . A new two-step method of synthesis based on low-temperature ultraviolet quaternization has been reported for the synthesis of thermolabile 9-benzyloxythis compound and 6-tert-butylthis compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Fascaplysin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .
Scientific Research Applications
Fascaplysin has diverse scientific research applications due to its potent biological activities:
Mechanism of Action
Fascaplysin exerts its effects primarily through the inhibition of cyclin-dependent kinase 4, leading to cell cycle arrest in the G1 phase . It also induces apoptosis and ferroptosis in cancer cells by increasing levels of reactive oxygen species and iron, causing downregulation of ferroptosis-associated proteins and endoplasmic reticulum stress . Additionally, this compound upregulates the expression of programmed death-ligand 1 in lung cancer cells, enhancing the efficacy of anti-programmed cell death protein 1 immunotherapy .
Comparison with Similar Compounds
Homofascaplysins A, B, and C: These compounds share a similar structure with fascaplysin and exhibit potent antimicrobial and cytotoxic activities.
Beta-carboline derivatives: These compounds also possess a 12H-pyrido[1,2-a:3,4-b′]diindole ring system and exhibit various biological activities.
Uniqueness: this compound is unique due to its potent and selective inhibition of cyclin-dependent kinase 4, which is not commonly observed in other similar compounds . Its ability to induce both apoptosis and ferroptosis in cancer cells further distinguishes it from other marine alkaloids .
This compound continues to be a subject of extensive research due to its diverse biological activities and potential therapeutic applications. Its unique structure and mechanism of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C18H11N2O+ |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one |
InChI |
InChI=1S/C18H10N2O/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20/h1-10H/p+1 |
InChI Key |
WYQIPCUPNMRAKP-UHFFFAOYSA-O |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O |
Synonyms |
fascaplisine fascaplysin fascaplysine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


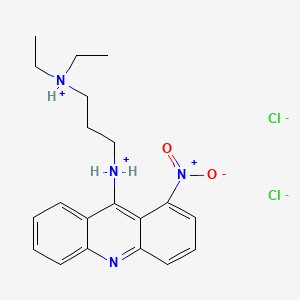

![Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]](/img/structure/B1201402.png)

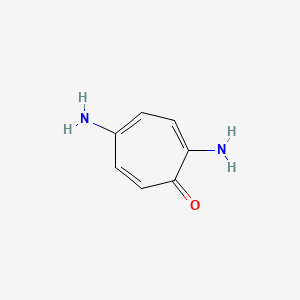
![calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B1201405.png)
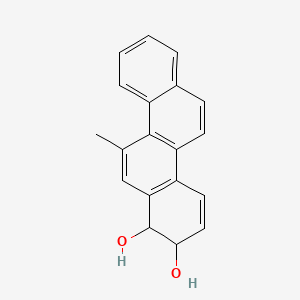
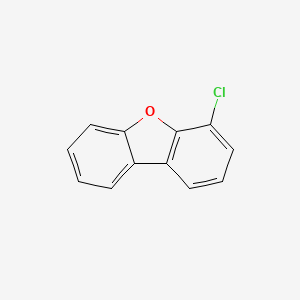
![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/new.no-structure.jpg)
